6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid
Overview
Description
6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with an imidazole ring and a pyridine ring, with a methyl group at the 6th position and a carboxylic acid group at the 8th position.
Mechanism of Action
Target of Action
6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have been recognized for their wide range of applications in medicinal chemistry .
Mode of Action
It is known that imidazo[1,2-a]pyridine analogues interact with their targets to inhibit their function, leading to their significant activity against mdr-tb and xdr-tb .
Biochemical Pathways
Given the reported activity of imidazo[1,2-a]pyridine analogues against mdr-tb and xdr-tb, it can be inferred that these compounds likely interfere with the biochemical pathways essential for the survival and proliferation of the tuberculosis bacteria .
Pharmacokinetics
One study reported good microsomal stability for a compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, which is structurally similar to this compound .
Result of Action
Given the reported activity of imidazo[1,2-a]pyridine analogues against mdr-tb and xdr-tb, it can be inferred that these compounds likely result in the inhibition of the growth and proliferation of the tuberculosis bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization and functionalization to introduce the carboxylic acid group . The reaction conditions often involve the use of catalysts such as Lewis acids or transition metals to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to other functional groups such as alcohols or aldehydes.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can lead to the formation of a carboxylic acid derivative, while reduction of the carboxylic acid group can yield an alcohol or aldehyde .
Scientific Research Applications
6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the methyl and carboxylic acid groups.
2-Methylimidazo[1,2-a]pyridine: Similar structure with a methyl group at the 2nd position instead of the 6th position.
8-Methylimidazo[1,2-a]pyridine: Similar structure with a methyl group at the 8th position instead of the 6th position.
Uniqueness
6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid is unique due to the presence of both the methyl group at the 6th position and the carboxylic acid group at the 8th position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
6-methylimidazo[1,2-a]pyridine-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-7(9(12)13)8-10-2-3-11(8)5-6/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWXRPLMLUTZOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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